![molecular formula C17H14N6O B2922640 1-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892773-57-8](/img/structure/B2922640.png)
1-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information about the compound’s occurrence in nature or its uses .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography can provide detailed information about the compound’s structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the mechanisms of these reactions, the conditions under which they occur, and the products they produce .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Photoinduced Molecular Rearrangements
The study of photoinduced molecular rearrangements reveals that certain 1,2,4-oxadiazoles, upon irradiation in the presence of nitrogen nucleophiles, undergo heterolytic cleavage of the ring O−N bond to produce 1,2,4-triazoles, among other products. This process highlights the potential of these compounds in synthetic organic photochemistry for creating diverse heterocyclic compounds (Buscemi, Vivona, & Caronna, 1996).
Antimicrobial Activities
Synthesis and evaluation of 1,2,4-triazole derivatives for their antimicrobial properties have been a significant area of research. Novel derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities. This indicates the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds containing 1,2,4-triazole and oxadiazole moieties explores their potential applications in various fields, including medicinal chemistry and material science. For instance, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles have been synthesized and used as ligands in palladium(II) complexes, showing high turnover numbers for C−C cross-coupling reactions in aqueous media, demonstrating their utility in green chemistry and catalysis (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).
Investigation of Liquid Crystalline Properties
The study of liquid crystalline properties of new synthesized 1,2,4-oxadiazole derivatives reveals that certain derivatives exhibit liquid crystalline behavior with various textures. This research contributes to the understanding of the relationship between chemical structure and liquid crystalline properties, which is essential for designing new materials for displays and other applications (Ali & Tomi, 2018).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-oxadiazole core have been reported to exhibit antimicrobial activities . They are believed to interact with various enzymes and proteins that are crucial for the survival and growth of microorganisms .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibition of key enzymes or disruption of essential biochemical processes . The presence of the phenyl and triazole groups may enhance the compound’s ability to bind to its targets, thereby increasing its potency .
Biochemical Pathways
Based on the antimicrobial activities of similar compounds, it can be inferred that this compound may interfere with the synthesis of essential biomolecules in microorganisms, disrupt their metabolic processes, or inhibit their growth and proliferation .
Result of Action
Given its potential antimicrobial activity, it may lead to the death of microorganisms by disrupting their essential biochemical processes .
Safety and Hazards
properties
IUPAC Name |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-11-7-9-12(10-8-11)16-19-17(24-21-16)14-15(18)23(22-20-14)13-5-3-2-4-6-13/h2-10H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUYBMZTTGXAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine |
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